REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].[CH2:9]([OH:14])[CH2:10][CH2:11][C:12]#[CH:13]>C(#N)C.[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[F:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:13]#[C:12][CH2:11][CH2:10][CH2:9][OH:14] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
TEA
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuI
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite pad rinsed with EtOAc
|
Type
|
CUSTOM
|
Details
|
the solvent removed by rotoevaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C#CCCCO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |